2-Amino-1-morpholinopropan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVJYKCZTXDMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287047 | |
| Record name | 2-Amino-1-(4-morpholinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124491-97-0 | |
| Record name | 2-Amino-1-(4-morpholinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124491-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(4-morpholinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Amino 1 Morpholinopropan 1 One
Established Synthetic Pathways for the 2-Amino-1-morpholinopropan-1-one Core
The synthesis of the this compound core structure can be achieved through several established pathways, each offering distinct advantages in terms of stereocontrol, efficiency, and reaction conditions. These methods often leverage common starting materials and well-understood reaction mechanisms in organic chemistry.
Stereoselective and Enantioselective Synthesis Approaches
Achieving stereochemical control is crucial when synthesizing chiral molecules like this compound, which contains a stereocenter at the second carbon of the propanone chain.
From Chiral Amino Acids: A prevalent strategy involves using a readily available chiral building block, such as L-alanine or D-alanine. This approach directly installs the desired stereochemistry at the C2 position. The synthesis proceeds by activating the carboxylic acid of the amino acid, followed by coupling with morpholine (B109124). To prevent side reactions, the amino group of the alanine (B10760859) starting material is typically protected with a suitable protecting group (e.g., Boc, Cbz) before the coupling reaction. The final step involves the deprotection of the amino group to yield the enantiomerically pure target compound.
Asymmetric Conjugate Addition: Another advanced method is the asymmetric conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated precursor. nih.gov For this specific target, this could involve an acryloyl morpholine derivative. A chiral amine or a nitrogen source in the presence of a chiral catalyst would add to the double bond, creating the C-N bond and setting the stereocenter at the C2 position in a stereoselective manner.
Stereoselective Rearrangements: The Overman rearrangement, a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of allylic trichloroacetimidates, provides a powerful method for the stereoselective synthesis of allylic amines. rsc.org A synthetic sequence could be designed where an allylic alcohol is converted to the corresponding trifluoroacetimidate, which then rearranges upon heating to form an N-trifluoroacetylated amine with high stereoselectivity. Subsequent transformations would be required to convert the allyl group into the desired methyl group of the propanone backbone.
A one-pot decarboxylation-alkylation process starting from β-hydroxy amino acids like threonine can also yield 1,2-amino alcohol derivatives with excellent stereoselectivity. nih.gov While not a direct route, this highlights the diverse stereoselective tools available to synthetic chemists.
Amination Reactions in Propanone Systems
Amination reactions are fundamental to introducing the key amino group onto the propanone backbone.
Reductive Amination: A common strategy involves the reductive amination of a keto-precursor, such as 1-morpholinopropan-2-one. bldpharm.com This ketone can react with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form the desired 2-amino product. However, controlling selectivity to achieve the primary amine without over-alkylation can be challenging.
Nucleophilic Substitution: A more controlled approach involves the nucleophilic substitution of a suitable leaving group at the C2 position of a 1-morpholinopropan-1-one derivative. For instance, the synthesis could start with 2-bromopropionyl bromide, which first reacts with morpholine to form 2-bromo-1-morpholinopropan-1-one. Subsequent reaction with an ammonia source, such as sodium azide (B81097) followed by reduction, or directly with ammonia, would install the amino group.
Catalytic Amination: Modern catalytic methods offer efficient pathways for C-N bond formation. While direct amination of an unactivated C-H bond is challenging, catalytic amination of alcohols is a well-developed green chemistry approach. google.com A hypothetical route could involve the catalytic amination of 2-hydroxy-1-morpholinopropan-1-one using ammonia and a suitable transition metal catalyst (e.g., based on Ruthenium or Iridium). google.com
Strategies Utilizing Morpholine as a Nucleophilic Reagent
The formation of the amide bond between the propanoic acid backbone and the morpholine ring is a key step in many synthetic routes to this compound. Morpholine, as a secondary amine, acts as a potent nucleophile in these reactions. wikipedia.orgchemicalbook.com
Amide Coupling Reactions: The most direct method involves the coupling of a protected 2-aminopropanoic acid (e.g., Boc-alanine) with morpholine. This reaction is typically mediated by a coupling agent that activates the carboxylic acid. masterorganicchemistry.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov
From Acyl Chlorides: An alternative activation method is the conversion of the protected 2-aminopropanoic acid into its corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with morpholine to form the desired amide bond. This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.
Use of Morpholine Amides as Precursors: Morpholine amides are recognized as valuable and economical synthetic intermediates. acs.orgresearchgate.netnorthwestern.edu They can serve as alternatives to Weinreb amides in various transformations, highlighting their stability and utility in multi-step syntheses. researchgate.net
The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less nucleophilic than other secondary amines like piperidine. wikipedia.orgchemicalbook.com However, it is still sufficiently reactive for these standard amidation reactions.
Advanced Reaction Conditions (e.g., Microwave-Assisted Synthesis)
To enhance reaction rates, improve yields, and promote greener synthetic protocols, advanced reaction conditions can be employed.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. numberanalytics.combeilstein-journals.org The amide coupling reaction between a protected alanine derivative and morpholine can be accelerated under microwave conditions. mdpi.comresearchgate.net Similarly, the synthesis of precursors or other heterocyclic systems often benefits from microwave assistance, which can drive reactions to completion in minutes rather than hours. nih.govmdpi.com
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and mixing. numberanalytics.com Amide bond formation can be efficiently performed in flow systems, allowing for continuous production and potentially higher yields compared to batch processes. numberanalytics.com
Solvent-Free and Catalytic Approaches: Green chemistry principles encourage the use of solvent-free conditions or more environmentally benign catalysts. numberanalytics.com Mechanochemical synthesis, which uses mechanical force to drive reactions, is an example of a solvent-free method applicable to amide synthesis. numberanalytics.com Furthermore, the development of highly active organocatalysts or heterogeneous transition metal catalysts can facilitate amide formation under milder conditions with reduced waste. numberanalytics.comorganic-chemistry.org
Derivatization Strategies for Structural Elaboration
The primary amino group of this compound is a key functional handle for further structural modification and elaboration, allowing for the synthesis of a diverse library of related compounds.
Modifications at the Primary Amino Group
The nucleophilic nature of the primary amino group allows for a wide range of chemical transformations.
N-Acylation: The most common derivatization is N-acylation, which involves reacting the amino group with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. nih.govresearchgate.net This reaction forms a new amide bond and is a reliable method for introducing a vast array of substituents. For instance, reacting this compound with acetyl chloride would yield N-(1-morpholino-1-oxopropan-2-yl)acetamide. This strategy is fundamental in peptide synthesis and medicinal chemistry.
N-Alkylation and N-Arylation: The amino group can undergo nucleophilic substitution with alkyl halides or be subjected to reductive amination with aldehydes or ketones to form secondary or tertiary amines. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide.
Formation of Schiff Bases: Reaction with aldehydes or ketones under appropriate conditions results in the formation of imines, also known as Schiff bases. This reversible reaction is often the first step in reductive amination.
Derivatization for Analysis: For analytical purposes, such as HPLC, the primary amino group is often derivatized to introduce a chromophore or fluorophore. nih.govshimadzu.comjascoinc.com Common derivatizing reagents include o-phthaldialdehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govshimadzu.comresearchgate.net These reactions enhance detection sensitivity and improve chromatographic separation. jascoinc.comresearchgate.net
Interactive Data Tables
Table 1: Comparison of Synthetic Pathways to the Core Structure
| Synthetic Pathway | Key Reagents | Common Starting Material | Stereocontrol | Advantages | Disadvantages |
| From Chiral Amino Acids | Coupling agents (EDC, DCC), Protecting groups (Boc) | L- or D-Alanine | Excellent | High enantiopurity, readily available starting materials. | Requires protection/deprotection steps. |
| Nucleophilic Substitution | Sodium azide, Ammonia | 2-Bromopropionyl bromide | None (produces racemate) | Straightforward, uses common reagents. | Can be difficult to control, may produce side products. |
| Reductive Amination | NaBH₃CN, NaBH(OAc)₃ | 1-Morpholinopropan-2-one | None (produces racemate) | Direct conversion of a ketone. | Risk of over-alkylation, requires a specific ketone precursor. |
| Amide Coupling | Morpholine, Coupling Agents | Protected 2-aminopropanoic acid | Dependent on starting acid | High efficiency, broad substrate scope. masterorganicchemistry.com | Coupling agents can be expensive and produce stoichiometric waste. |
| Microwave-Assisted | Morpholine, Alanine derivative | Protected 2-aminopropanoic acid | Dependent on starting acid | Rapid reaction times, often higher yields. beilstein-journals.orgmdpi.com | Requires specialized microwave reactor equipment. |
Table 2: Overview of Derivatization Reactions at the Primary Amino Group
| Reaction Type | Reagent Class | Functional Group Formed | Purpose |
| N-Acylation | Acyl chlorides, Anhydrides | Amide | Introduce diverse substituents, peptide synthesis. nih.gov |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amine | Modify basicity and steric properties. |
| Schiff Base Formation | Aldehydes, Ketones | Imine | Intermediate for other reactions, synthesis of ligands. |
| Analytical Derivatization | OPA, FMOC-Cl | Fluorescent Isoindole, Carbamate | Enhance detection in analytical techniques like HPLC. nih.govshimadzu.com |
An exploration of the synthetic pathways and chemical modifications available for this compound reveals a versatile scaffold amenable to a variety of chemical transformations. Although specific literature on this exact compound is limited, its derivatization can be understood through the established reactivity of its constituent functional groups: the primary amine, the ketone, and the morpholine amide. The following sections detail methodologies for the chemical alteration of this compound, focusing on transformations of its carbonyl group, diversification of the morpholine ring, and its use in multi-component reactions to build molecular complexity.
2 Transformations Involving the Carbonyl Functionality
The carbonyl group of this compound is a key site for chemical modification, allowing for reduction to an alcohol or conversion into a new amine via reductive amination.
Reduction to Amino Alcohols: The ketone can be reduced to the corresponding secondary alcohol, yielding 2-amino-1-morpholinopropan-1-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for the reduction of ketones and aldehydes. masterorganicchemistry.compressbooks.pub The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol. libretexts.org The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol. pressbooks.publibretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ offers better chemoselectivity, as it does not typically reduce amides under standard conditions. masterorganicchemistry.com
| Reagent | Solvent | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, or Water | Room temperature, often with mild acid or base | 2-Amino-1-morpholinopropan-1-ol | masterorganicchemistry.comorganic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethers (e.g., THF, Diethyl ether) | 0 °C to room temperature, followed by aqueous workup | 2-Amino-1-morpholinopropan-1-ol | youtube.com |
Reductive Amination: Reductive amination, also known as reductive alkylation, allows for the conversion of the carbonyl group into a new secondary or tertiary amine. wikipedia.org This one-pot reaction involves the initial formation of an imine by reacting the ketone with a primary or secondary amine under mildly acidic conditions, followed by reduction of the imine intermediate without its isolation. libretexts.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone but are effective at reducing the intermediate iminium ion. youtube.comwikipedia.org This method can be used to introduce a wide variety of substituents onto the amino group, leading to a diverse library of derivatives. For instance, reacting this compound with another amine can lead to the formation of a diamine derivative. organic-chemistry.org
3 Diversification of the Morpholine Heterocycle
The morpholine moiety is a privileged structure in medicinal chemistry, and its substitution can significantly influence a molecule's properties. nih.gove3s-conferences.org While direct functionalization of the morpholine ring on this compound is challenging, diversity can be readily achieved by constructing the morpholine ring from substituted precursors. nih.govresearchgate.net
Synthetic strategies often begin with enantiomerically pure amino alcohols, which can be cyclized to form substituted morpholines. nih.govorganic-chemistry.org For example, a palladium-catalyzed carboamination reaction can be used to synthesize cis-3,5-disubstituted morpholines from N-protected amino alcohols. nih.govnih.gov By selecting appropriately substituted amino alcohols or other starting materials, a wide array of morpholine analogues of the parent compound can be created. acs.orge3s-conferences.org This modular approach allows for the introduction of substituents at various positions on the morpholine ring, thereby tuning the steric and electronic properties of the final compound. nih.gov
| Substituted Precursor | Synthetic Method | Resulting Morpholine Derivative Scaffold | Reference |
|---|---|---|---|
| Substituted 2-aminoethanol | Reaction with a substituted ethylene (B1197577) oxide or dihaloethane | C-substituted morpholine | researchgate.net |
| (S)-1-(allyloxy)-N-arylpropan-2-amine | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholine | e3s-conferences.org |
| Ribonucleosides | Oxidation followed by reductive amination | Morpholino nucleoside analogues | nih.gov |
4 Multi-Component Reactions for Complex Adduct Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates most of the atoms of the starting materials. researchgate.net The structure of this compound, containing both a primary amine and a ketone, makes it an ideal substrate for several powerful MCRs, such as the Ugi and Mannich reactions. rsc.orgwikipedia.org
Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The primary amine of this compound can serve as the amine component. In a hypothetical Ugi reaction, the ketone functionality of the molecule would react with an external primary amine to form an imine. This imine would then react with an isocyanide and a carboxylic acid. Alternatively, and more directly, the primary amine of the title compound could react with an external aldehyde or ketone, an isocyanide, and a carboxylic acid. This would generate a complex bis-amide adduct, rapidly increasing molecular complexity and providing access to diverse chemical libraries. wikipedia.orgacs.orgacs.org The reaction is typically fast and conducted in polar solvents like methanol. wikipedia.org
| Aldehyde/Ketone (R¹COR²) | Isocyanide (R³NC) | Carboxylic Acid (R⁴COOH) | Potential Ugi Product Structure | Reference |
|---|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | Acetic acid | Complex α-acylamino amide adduct | wikipedia.orgresearchgate.net |
| Cyclohexanone | Benzyl isocyanide | Benzoic acid | Complex α-acylamino amide adduct | wikipedia.orgresearchgate.net |
| Acetone | Cyclohexyl isocyanide | Propionic acid | Complex α-acylamino amide adduct | wikipedia.orgresearchgate.net |
Mannich Reaction: The Mannich reaction is another powerful three-component reaction that forms a carbon-carbon bond. researchgate.net In its classic form, it involves an aldehyde (like formaldehyde), a primary or secondary amine, and a ketone. rsc.org As a β-aminoketone, this compound itself is a product of a Mannich-type reaction. However, it can also participate as a component in further transformations. The primary amine can react with an aldehyde and another enolizable ketone to generate a new, more complex β-aminoketone. researchgate.netorganic-chemistry.org
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
There is no available research that has utilized quantum mechanical methods to predict the spectroscopic parameters and molecular properties of 2-Amino-1-morpholinopropan-1-one. Such calculations would be invaluable for understanding its electronic distribution, orbital energies (HOMO/LUMO), and predicting its infrared, Raman, and NMR spectra. Furthermore, the energetic landscape of its potential reaction pathways and the structures of associated transition states have not been computationally explored. These studies are crucial for predicting the compound's reactivity and degradation pathways.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics
The conformational flexibility and dynamic behavior of this compound have not been characterized through molecular dynamics simulations. Analyses of its molecular motion in different environments, such as in solution or within a crystal lattice, are absent from the scientific record. Consequently, there is no data on how solvents might influence its three-dimensional structure and behavior over time.
Molecular Docking Studies for Molecular Recognition and Binding Mode Prediction
Similarly, there are no published molecular docking studies involving this compound. Such in silico experiments are fundamental for predicting how this molecule might interact with biological targets like proteins or nucleic acids. Without these studies, its potential for molecular recognition and its preferred binding modes remain purely speculative.
Ligand-Protein Interaction Modeling
The study of how a molecule (ligand) interacts with a protein is fundamental to drug discovery and molecular biology. nih.gov Molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding orientation and affinity of a ligand to a protein's active site. nih.govrsc.org
For this compound, modeling would involve docking the molecule into the binding site of a hypothetical target protein. This process predicts the most stable binding pose and identifies key non-covalent interactions. Following docking, MD simulations can be run to observe the dynamic stability of the ligand-protein complex over time. nih.gov
Research on analogous structures, such as other morpholine (B109124) derivatives, has demonstrated the utility of these methods. For example, a molecular docking study of the morpholine derivative MESA identified its binding pocket within the NRF2 protein, revealing specific amino acid interactions. jst.go.jp Similarly, studies on L-amino acid amides show that the amide backbone is crucial for binding and is recognized by highly conserved residues in the protein's binding site. acs.orgresearchgate.net The morpholine ring itself is a versatile pharmacophore, often included in drug design to enhance binding potency through molecular interactions with target proteins. e3s-conferences.org
A hypothetical interaction profile for this compound with a protein target, based on its functional groups, could include the following:
| Interaction Type | Ligand Group Involved | Potential Interacting Protein Residue |
| Hydrogen Bond (Acceptor) | Morpholine Oxygen, Carbonyl Oxygen | Ser, Thr, Tyr, Asn, Gln |
| Hydrogen Bond (Donor) | Primary Amino Group | Asp, Glu, Carbonyl Backbone |
| Hydrophobic Contact | Morpholine Ring (CH2 groups) | Ala, Val, Leu, Ile, Phe |
| Salt Bridge / Ionic | Primary Amino Group (protonated) | Asp, Glu |
Binding Site Characterization
The characterization of a protein's binding site is essential for understanding ligand specificity. For a ligand like this compound, the binding site would likely possess a specific combination of features to accommodate its distinct chemical moieties.
Key features of the molecule that would govern its interaction include:
The Morpholine Ring: The ether oxygen can act as a hydrogen bond acceptor, while the ring's saturated carbons can participate in hydrophobic or van der Waals interactions.
The Amide Group: This group is a classic hydrogen bond donor (N-H) and acceptor (C=O), providing directional interactions that anchor the ligand in place.
The Primary Amino Group: This group is a strong hydrogen bond donor. At physiological pH, it is expected to be protonated (-NH3+), allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785).
Studies on solute binding proteins (SBPs) that bind L-amino acid amides have revealed that the residues involved in recognizing the amide backbone are highly conserved. acs.orgresearchgate.net An X-ray crystal structure of one such protein, MeAmi_SBP, bound to L-serinamide highlighted a network of hydrogen bonds that confer specificity for the amino acid amide structure. acs.orgresearchgate.net This suggests that a target for this compound would likely feature a pocket with precisely positioned hydrogen bond donors and acceptors to complement its structure.
| Property | Description | Relevant Amino Acid Types in Binding Site |
| Polarity | Contains polar pockets to accommodate the morpholine oxygen, amide group, and primary amine. | Ser, Thr, Asn, Gln, Tyr |
| Charge | Features a negatively charged residue to form a salt bridge with the protonated primary amine. | Asp, Glu |
| Steric Shape | Shaped to fit the chair conformation of the morpholine ring and the rotatable propan-1-one linker. | Gly, Ala for flexibility; larger residues for defining shape. |
| Hydrogen Bonding | Contains a network of H-bond donors and acceptors to interact with the ligand's key functional groups. | His, Ser, Asp, Glu, Asn, Gln |
Density Functional Theory (DFT) Applications for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely applied to determine a molecule's optimized geometry (the lowest energy 3D conformation) and to calculate various energetic properties that describe its stability and reactivity. nih.govwikipedia.org
For this compound, DFT calculations would begin with geometry optimization to find the most stable conformer. This involves calculating the forces on each atom and adjusting its position until a minimum energy state is reached. Studies on other morpholine derivatives have used DFT (e.g., with the B3LYP functional) to establish stable conformations. researchgate.netresearchgate.net
Once optimized, DFT can be used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.govsciforum.net Analysis of other bioactive compounds has shown a correlation between a large energy gap and high stability. nih.gov
The table below shows plausible DFT-calculated values for this compound, based on findings for similar structures like 2-amino-1-phenyl-1-propanol and other amino acid derivatives. nih.govresearchgate.net
| Property | Illustrative Value | Significance |
| Optimized Energy | (Example) -552 Ha | Represents the total electronic energy at the minimum energy geometry. |
| HOMO Energy | (Example) -6.8 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | (Example) 1.5 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | (Example) 8.3 eV | Correlates with chemical reactivity and stability. nih.gov |
| Dipole Moment | (Example) 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Theoretical Studies on Acid-Base Properties and Proton Transfer Mechanisms
The functional groups of this compound—a primary amine and a morpholine moiety—define its acid-base properties. Amino acids and their derivatives are amphoteric, meaning they can act as both acids and bases. libretexts.orgamericanpeptidesociety.org The primary amino group is basic and will be protonated at acidic to neutral pH. The nitrogen atom in the morpholine ring is also basic, though its pKa is typically lower than that of a primary aliphatic amine. The amide nitrogen is generally considered non-basic due to resonance stabilization of its lone pair with the adjacent carbonyl group. nih.gov
The pKa value is the pH at which a functional group is 50% protonated and 50% deprotonated. For this compound, the primary amino group is the most significant basic center. Its pKa would be expected to be similar to that of other small amino acid amides. americanpeptidesociety.orgbiologydiscussion.com
Proton transfer is a fundamental chemical reaction. masterorganicchemistry.com Theoretical studies can model the mechanisms of proton transfer, which can occur intramolecularly or be mediated by solvent molecules like water. rsc.orgfrontiersin.org For this molecule, a key process would be the protonation of the primary amine by a proton source (like H3O+) or its deprotonation by a base. Computational studies on other amino acids have shown that a bridging water molecule can facilitate proton transfer between the amino and carboxyl groups, though this is less relevant for an amide. rsc.org The primary focus would be on the protonation state of the terminal amino group, which is critical for its interaction in biological systems. wikipedia.orgnih.gov
| Ionizable Group | Predicted Property | Expected pKa Range |
| Primary Amino Group | Basic | 8.5 - 10.0 |
| Morpholine Nitrogen | Weakly Basic | 4.5 - 5.5 |
| Amide Group | Generally Neutral | N/A |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Reactivity of the Amino and Morpholine (B109124) Moieties
The presence of two nitrogen atoms—one in the primary amino group and the other within the morpholine ring—endows 2-Amino-1-morpholinopropan-1-one with significant nucleophilic character. The primary amino group can readily participate in reactions with electrophiles such as alkyl halides, acyl chlorides, and aldehydes or ketones. For instance, acylation of the primary amino group would lead to the formation of the corresponding N-acyl derivative.
The nitrogen atom of the morpholine moiety, being a secondary amine, is also nucleophilic, though its reactivity can be influenced by steric hindrance from the rest of the molecule. It can undergo reactions typical of secondary amines, such as N-alkylation and N-acylation, under appropriate conditions. The relative nucleophilicity of the two nitrogen centers is a key factor in determining the regioselectivity of reactions with electrophiles.
Carbonyl Group Reactivity and Related Transformations
The carbonyl group in this compound is a key site for a variety of chemical transformations. It can undergo nucleophilic addition reactions with a wide range of nucleophiles. For example, reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.
Furthermore, the carbonyl group can participate in condensation reactions. For instance, reaction with primary amines can form imines, while reaction with hydroxylamine (B1172632) can yield oximes. The presence of the adjacent amino group can also influence the reactivity of the carbonyl group, potentially leading to intramolecular reactions.
Role in Strecker Synthesis and Related Amino Acid Derivative Formations
While direct evidence for the participation of this compound in the Strecker synthesis is not extensively documented, its structural features suggest a potential role in related transformations for the synthesis of amino acid derivatives. The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.
Given that this compound is an α-amino ketone, it could potentially serve as a precursor in modified Strecker-type reactions. For example, the carbonyl group could react with a cyanide source, and subsequent transformations could lead to the formation of α-amino acid derivatives with the morpholine moiety incorporated into the final structure.
Mechanism of Formation of Beta-Aminoketones and Gamma-Aminoalcohols
The formation of β-aminoketones and γ-aminoalcohols from this compound would likely proceed through multi-step reaction sequences. The formation of a β-aminoketone could potentially occur through a Mannich-type reaction, where the enolizable α-carbon of another ketone reacts with an iminium ion generated in situ from the primary amino group of this compound and another aldehyde or ketone.
The synthesis of γ-aminoalcohols could be envisioned through a pathway involving the initial reduction of the carbonyl group of this compound to a secondary alcohol. Subsequent functional group manipulations, such as the conversion of the primary amino group into a suitable leaving group followed by nucleophilic substitution with a two-carbon synthon, could lead to the elongation of the carbon chain and the introduction of a hydroxyl group at the gamma position relative to the nitrogen atom.
Oxidation and Reduction Pathways of the Compound
The oxidation and reduction of this compound can target different functional groups within the molecule.
Reduction:
The carbonyl group is the most likely site of reduction. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone into a secondary alcohol, yielding 2-amino-1-morpholinopropan-1-ol. The choice of reducing agent can be critical to avoid the reduction of other functional groups.
| Reducing Agent | Product |
| Sodium borohydride (NaBH₄) | 2-amino-1-morpholinopropan-1-ol |
| Lithium aluminum hydride (LiAlH₄) | 2-amino-1-morpholinopropan-1-ol |
Oxidation:
The oxidation of this compound can be more complex. The primary amino group could be oxidized to a nitro group or an imine, depending on the oxidizing agent and reaction conditions. The secondary amine of the morpholine ring could also be oxidized. Strong oxidizing agents might lead to the cleavage of the morpholine ring or the carbon-carbon bonds. Selective oxidation of a specific functional group would require careful selection of the oxidant and reaction parameters.
| Oxidizing Agent | Potential Product(s) |
| Mild Oxidants (e.g., PCC) | Potential for oxidation of the primary amine |
| Strong Oxidants (e.g., KMnO₄) | Potential for ring cleavage and C-C bond cleavage |
Investigation of Intramolecular Cyclization and Rearrangement Processes
The structure of this compound allows for the possibility of intramolecular cyclization and rearrangement reactions. For instance, under certain conditions, the primary amino group could undergo an intramolecular nucleophilic attack on the carbonyl carbon, potentially leading to the formation of a cyclic hemiaminal or a dihydropyrazine (B8608421) derivative after dehydration.
Rearrangement reactions, such as the Favorskii rearrangement, could be a possibility if the α-carbon is halogenated. This rearrangement of a α-halo ketone in the presence of a base typically leads to a carboxylic acid derivative. In the case of a halogenated derivative of this compound, this could result in the formation of a rearranged morpholinyl-substituted carboxylic acid derivative. The specific outcome of such a rearrangement would depend on the reaction conditions and the substitution pattern of the starting material.
Applications in Advanced Chemical Synthesis and Materials Science
Role in Polymer Chemistry and Photoinitiation Research
The morpholine (B109124) moiety and the amino ketone functionality suggest potential applications for 2-Amino-1-morpholinopropan-1-one in polymer science. Morpholine derivatives have been explored as curing agents, stabilizers, and cross-linking agents in polymer production. e3s-conferences.orgbiosynce.com
In the area of photoinitiation, α-aminoacetophenones are a well-known class of Type I photoinitiators that undergo α-cleavage upon UV irradiation to generate radicals capable of initiating polymerization. semanticscholar.org A water-soluble photoinitiator has been synthesized from a morpholino acetonaphthone derivative, demonstrating the potential of such structures in UV curing applications, particularly in aqueous systems. semanticscholar.org Given its α-amino ketone structure, this compound could potentially exhibit photoinitiating properties, although this would require experimental validation. Triazine-based photoinitiators have also been developed to enhance migration stability in photopolymers. mdpi.com
Catalysis and Ligand Design Applications
The presence of both a morpholine ring and an amino group makes this compound an interesting candidate for ligand design in catalysis. Morpholine-containing compounds have been investigated as ligands in various catalytic systems due to the coordinating ability of the nitrogen and oxygen atoms.
Morpholine-based organocatalysts have been shown to be effective in 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.org The morpholine ring can influence the stereochemical outcome of these reactions. Additionally, the morpholine moiety is considered a privileged scaffold in medicinal chemistry, in part due to its ability to engage in specific interactions with biological targets, a property that is also valuable in ligand design for catalysis. nih.govacs.orgnih.govnih.gov The ability of the morpholine oxygen to form hydrogen bonds can play a crucial role in the binding of a ligand to a metal center or a substrate. acs.org
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of organized molecular assemblies. nih.gov The amide and amino functionalities of this compound make it a candidate for participating in such interactions.
Hydrogen bonding is a key directional force in supramolecular chemistry. libretexts.orgkhanacademy.orgnih.govyoutube.com The N-H groups of the primary amine and the amide, as well as the carbonyl oxygen and the ether oxygen of the morpholine ring in this compound, can all act as hydrogen bond donors or acceptors.
Studies on acylguanidine complexes have shown that the acylation of guanidines can lead to the formation of strong hydrogen bonds. nih.gov Similarly, the amide group in this compound is expected to form robust hydrogen bonds, potentially leading to self-assembly into higher-order structures such as tapes or sheets. The supramolecular polymerization of porphyrins has been shown to be highly dependent on amide connectivity, illustrating the profound impact of this functional group on self-assembly processes. nih.gov The investigation of the crystal structure of this compound would provide valuable insights into its preferred hydrogen bonding motifs and its potential for forming predictable supramolecular architectures. The study of amide-based synthetic molecules has revealed their capacity for anion binding and the formation of rotaxanes, further highlighting the versatility of the amide group in supramolecular chemistry. nd.edu
Exploration of Non-Covalent Interactions in Molecular Recognition
Detailed research findings and data tables specific to this compound are not available in the current scientific literature. Therefore, a scientifically accurate discussion on its specific role in molecular recognition through non-covalent interactions cannot be provided at this time.
Compound List
No Publicly Available Research Found for this compound
Following an extensive search of publicly available scientific literature, no research data was found for the chemical compound this compound corresponding to the specific molecular and biological interactions outlined in the user's request.
Molecular Biological Interactions (In Vitro and Mechanistic Focus)
Molecular Biological Interactions in Vitro and Mechanistic Focus
Interaction with Enzyme Systems:No studies were identified detailing the mechanistic insights of 2-Amino-1-morpholinopropan-1-one with enzyme systems. Specifically, there is no available research on:
Transaminase catalysis and substrate specificity.
Microbial transglutaminase-mediated protein modification.
Interactions with other enzyme active sites or cofactor interactions, such as with PLP-dependent enzymes.
Role in Biochemical Pathway Investigations within Metabolomics Contexts
There are no published studies that have incorporated this compound into metabolomics investigations. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. The absence of this compound in such studies means its impact on any specific biochemical pathway remains unelucidated.
General metabolomic studies on related classes of compounds, such as amino acids, have shown significant alterations in various metabolic pathways. For instance, studies on amino acid metabolism have identified key pathways such as the pentose (B10789219) phosphate (B84403) pathway, alanine (B10760859), aspartate, and glutamate (B1630785) metabolism, and arginine metabolism as being significantly affected under certain conditions. However, no such data is available for this compound.
Influence on In Vitro Cellular Processes at a Molecular Level
Similarly, a review of available scientific literature reveals no data on the influence of this compound on in vitro cellular processes. Research in this area would typically involve treating cell cultures with the compound and observing effects on cell viability, proliferation, differentiation, or specific signaling pathways. Without such studies, any discussion of its cellular effects would be purely speculative.
Future Research Directions
Development of Novel and Sustainable Stereoselective Synthesis Methods
The synthesis of enantiomerically pure 2-Amino-1-morpholinopropan-1-one is a foundational challenge for its future application. The molecule contains a stereocenter derived from the amino acid alanine (B10760859), making stereoselective synthesis crucial for producing specific, biologically relevant isomers. Future research should focus on developing efficient and sustainable methods that provide high diastereoselectivity and enantioselectivity.
Current approaches to synthesizing chiral morpholine (B109124) derivatives often begin with 1,2-amino alcohols. nih.govchemrxiv.orgorganic-chemistry.orgresearchgate.net A promising future strategy for the title compound would involve starting with readily available, enantiopure L- or D-alanine. This could involve an initial reduction of the carboxylic acid to an amino alcohol, followed by N-alkylation and cyclization, or direct amidation with a suitable morpholine precursor. A key area of development will be the use of chiral auxiliaries or catalysts to control the stereochemistry. For instance, methods using chiral Ni(II) complexes for the asymmetric synthesis of tailor-made amino acids could be adapted for this purpose. mdpi.comnih.gov
Table 1: Potential Stereoselective Synthetic Strategies
| Strategy | Starting Material | Key Steps | Potential Advantages | Key Challenges |
|---|
| Chiral Pool Synthesis | L- or D-Alanine | 1. Reduction of carboxylic acid 2. Amide coupling with morpholine 3. Protection/deprotection steps | Readily available chiral starting material. | Multiple steps, potential for racemization. | | Auxiliary-Mediated Synthesis | Glycine derivative | 1. Attachment of chiral auxiliary (e.g., pseudoephedrine) 2. Diastereoselective alkylation 3. Amidation and cyclization | High diastereoselectivity. researchgate.netnih.gov | Requires stoichiometric auxiliary and subsequent removal. | | Asymmetric Catalysis | Achiral precursor | 1. Asymmetric hydrogenation of an enamine precursor 2. Catalytic asymmetric transfer hydrogenation | Atom-economical, high enantiomeric excess possible. organic-chemistry.orgresearchgate.net | Catalyst development and optimization required. | | Biocatalysis | Keto-acid precursor | Reductive amination using engineered amine dehydrogenases. nih.gov | High stereoselectivity, mild and sustainable conditions. | Enzyme stability and substrate scope. | | Green Annulation | Alaninol | One-pot reaction with reagents like ethylene (B1197577) sulfate. nih.govorganic-chemistry.org | Reduced steps, redox-neutral, less waste. chemrxiv.org | Optimization for the specific substrate. |
Exploration of Emerging Catalytic Applications and Organocatalysis
The structure of this compound, featuring both a secondary amine and a morpholine moiety, suggests its potential as an organocatalyst. The field of organocatalysis has rapidly expanded, with amino acids and their derivatives, particularly proline, being foundational catalysts. nih.gov The title compound can be viewed as a modified amino acid amide, presenting opportunities for new catalytic activities.
Future research should investigate its efficacy in classic organocatalytic transformations, such as enamine and iminium ion catalysis. The secondary amine can react with aldehydes or ketones to form nucleophilic enamines for reactions like asymmetric Michael additions, aldol (B89426) reactions, and α-functionalizations. The morpholine ring, with its oxygen atom, could influence the catalyst's solubility, stability, and stereodirecting ability through hydrogen bonding or steric effects.
Studies on other morpholine-based organocatalysts have shown their potential, for example, in the 1,4-addition of aldehydes to nitroolefins. nih.gov A systematic investigation would involve screening this compound in a battery of benchmark reactions and comparing its performance (yield, diastereoselectivity, enantioselectivity) against established catalysts like proline and its derivatives. The methyl group from the alanine backbone could offer unique steric hindrance, potentially leading to novel selectivity profiles.
Table 2: Prospective Organocatalytic Reactions for Investigation
| Reaction Type | Proposed Catalytic Cycle | Substrates | Potential Outcome |
|---|---|---|---|
| Michael Addition | Enamine catalysis | Aldehydes/ketones + nitroolefins | Asymmetric C-C bond formation. |
| Aldol Reaction | Enamine catalysis | Aldehydes + ketones | Enantioselective synthesis of β-hydroxy carbonyls. |
| Mannich Reaction | Enamine/Iminium catalysis | Aldehydes + amines + ketones | Stereoselective synthesis of β-amino carbonyls. |
| α-Amination/Oxidation | Enamine catalysis | Aldehydes/ketones + electrophilic N or O source | Synthesis of chiral α-heteroatom-substituted carbonyls. |
Advanced Computational Modeling for Precise Reactivity and Interaction Prediction
To accelerate the exploration of its catalytic potential, advanced computational modeling should be employed. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the compound's reactivity and the mechanisms of the reactions it may catalyze.
Future computational studies should focus on several key areas. First, modeling the ground state conformations of the catalyst itself to understand its structural preferences. Second, calculating the energies of transition states for proposed catalytic cycles (e.g., enamine formation, C-C bond formation). This can predict the feasibility of a reaction and the likely stereochemical outcome (diastereo- and enantioselectivity), guiding experimental efforts. For instance, computational studies on similar morpholine organocatalysts have successfully explained the origins of stereoselectivity by analyzing the transition state geometries.
Furthermore, these models can predict key reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's nucleophilicity and electrophilicity. This information is invaluable for understanding its behavior as a catalyst and for designing second-generation catalysts with enhanced activity or selectivity by modifying the structure (e.g., adding electron-donating or-withdrawing groups).
Table 3: Key Parameters for Computational Investigation
| Parameter/Method | Objective | Expected Insights |
|---|---|---|
| Conformational Analysis | Identify low-energy conformers of the catalyst. | Understand inherent structural biases and stability. |
| DFT Calculations (Transition States) | Model transition states for key reaction steps (e.g., aldol, Michael). | Predict reaction barriers, stereoselectivity, and catalytic efficiency. |
| Frontier Molecular Orbital (FMO) Analysis | Calculate HOMO-LUMO energies and distributions. | Assess nucleophilic/electrophilic character and reactive sites. |
| Non-Covalent Interaction (NCI) Plots | Visualize weak interactions within the transition state. | Elucidate the role of the morpholine oxygen in stereocontrol. |
| Molecular Dynamics (MD) Simulations | Simulate catalyst-substrate interactions in solution. | Understand dynamic behavior and solvent effects. |
Expanding Applications as a Scaffold in Chemical Biology Probes
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. e3s-conferences.orgresearchgate.net Combined with the chiral amino acid fragment, this compound represents an excellent starting point for the development of chemical biology probes and compound libraries for drug discovery.
A primary future direction is to use the compound as a core structure for generating molecular diversity. The secondary amine provides a convenient handle for functionalization through reactions like acylation, sulfonylation, or reductive amination. This would allow the rapid synthesis of a library of derivatives with varied physicochemical properties. These libraries could then be screened against various biological targets. For example, related scaffolds like 2-aminopyrimidines have been successfully developed as modulators of bacterial biofilm formation.
Another avenue is the development of specific probes. By attaching reporter groups such as fluorophores, biotin (B1667282), or spin labels to the core scaffold, researchers can create tools to study biological processes. nih.gov For instance, a fluorescently tagged version could be used to visualize localization within cells, while a biotinylated derivative could be used in affinity purification experiments to identify protein binding partners. The inherent chirality of the scaffold is a significant advantage, as biological systems are chiral, and different enantiomers often exhibit vastly different biological activities.
Table 4: Strategies for Developing Chemical Biology Probes
| Probe Type | Modification Strategy | Target Application | Example Reporter Group |
|---|---|---|---|
| Screening Library | Parallel synthesis via N-acylation/alkylation of the amine. | High-throughput screening for new biological activities. | Diverse carboxylic acids, alkyl halides. |
| Fluorescent Probe | Covalent attachment of a fluorophore to the amine. | Cellular imaging, fluorescence polarization assays. | Fluorescein, Rhodamine. |
| Affinity Probe | Covalent attachment of a biotin tag. | Target identification via pull-down assays and mass spectrometry. | Biotin. |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone). | Covalent capture of binding partners upon UV irradiation. | Diazirine. |
| Spin-Labeled Probe | Attachment of a stable radical (e.g., nitroxide). nih.gov | Studying protein conformation and dynamics via EPR spectroscopy. | TEMPO, PROXYL. |
Design of Advanced Material Precursors and Functional Polymers
Amino acids are increasingly recognized as sustainable building blocks for functional polymers. acs.org The structure of this compound, which can be viewed as a derivative of a morpholin-2-one, makes it a highly attractive candidate as a monomer for creating novel polymers with tailored properties.
Future research should explore its polymerization to form advanced materials like polyamides or polydepsipeptide-analogs. The presence of the secondary amine and the amide carbonyl group within the morpholine ring system provides handles for different polymerization strategies. One of the most promising routes is ring-opening polymerization (ROP). While the amide bond in the title compound is acyclic, related structures like morpholine-2,5-diones readily undergo ROP to form polydepsipeptides, which are biodegradable and have applications in medicine. acs.org Research could focus on synthesizing a cyclic precursor from the title compound that could then be polymerized.
Alternatively, step-growth polymerization could be explored. By designing bifunctional derivatives of this compound, it could be incorporated into polyesters, polyamides, or polyurethanes. The pendant methyl group and the morpholine ring would become side chains along the polymer backbone, influencing properties such as thermal stability, solubility, and crystallinity. The biodegradability of these materials would be a key area of investigation, given their amino acid and ester/amide-like linkages. These polymers could find applications in biomedical fields as drug delivery vehicles, tissue engineering scaffolds, or hydrogels. e3s-conferences.org
Table 5: Potential Polymer Architectures and Applications
| Polymerization Method | Monomer Design | Resulting Polymer Class | Potential Properties & Applications |
|---|---|---|---|
| Ring-Opening Polymerization (ROP) | Synthesis of a cyclic di-ester/di-amide from the title compound. | Polydepsipeptide-like polymers. | Biodegradable, biocompatible; for sutures, drug delivery. acs.org |
| Step-Growth Polycondensation | Bifunctionalization (e.g., adding a second amine or a carboxylic acid). | Functional polyamides or poly(amide-ester)s. | Tunable mechanical properties, hydrophilicity; for scaffolds. |
| Grafting onto existing polymers | Use as a side-chain via reaction of the amine. | Functionalized commodity polymers. | Modified surface properties, biocompatible coatings. |
Q & A
Basic Research: What are the recommended synthetic routes for 2-amino-1-morpholinopropan-1-one, and how can reaction conditions be optimized for reproducibility?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions between morpholine derivatives and ketone precursors. For reproducibility, reaction parameters such as temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to ketone) must be rigorously controlled . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate high-purity products. Analytical validation using -NMR and HPLC (≥98% purity) should accompany synthetic protocols .
Basic Research: How should researchers characterize the purity and structural integrity of this compound in experimental settings?
Comprehensive characterization requires a multi-technique approach:
- Spectroscopy : - and -NMR to confirm molecular structure and detect impurities (e.g., unreacted morpholine or residual solvents) .
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Advanced Research: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in biological data (e.g., IC values) often arise from variability in assay conditions or compound stability. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 or HeLa) and control for pH, temperature, and solvent effects (e.g., DMSO ≤0.1% v/v) .
- Stability Testing : Monitor compound degradation via LC-MS under physiological conditions (37°C, PBS buffer) to correlate activity with intact compound levels .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced Research: What mechanistic studies are recommended to elucidate the role of this compound in catalytic processes or receptor interactions?
Mechanistic investigations should integrate:
- Kinetic Studies : Time-resolved spectroscopy to measure reaction rates and identify intermediates .
- Computational Modeling : Density functional theory (DFT) to predict binding affinities or transition states for morpholine-containing compounds .
- Isotopic Labeling : Use - or -labeled analogs in NMR or MS experiments to track molecular interactions .
Basic Research: What experimental precautions are necessary to ensure the stability of this compound during storage and handling?
- Storage : Store at −20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis .
- Handling : Conduct experiments in anhydrous solvents (e.g., dried THF) and under nitrogen atmosphere to minimize moisture exposure .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., morpholine or ketone byproducts) .
Advanced Research: How can computational chemistry tools predict the physicochemical properties of this compound for drug discovery applications?
- Molecular Dynamics (MD) Simulations : Predict solubility, logP, and membrane permeability using force fields like AMBER or CHARMM .
- QSAR Modeling : Corrogate structural features (e.g., morpholine ring geometry) with bioavailability or toxicity endpoints .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
